molecular formula C30H28N4O5 B12715914 2H-Isoindole-2-hexanamide, 1,3-dihydro-N-(3,5-dimethyl-1-(4-nitrophenyl)-1H-indol-2-yl)-1,3-dioxo- CAS No. 138349-46-9

2H-Isoindole-2-hexanamide, 1,3-dihydro-N-(3,5-dimethyl-1-(4-nitrophenyl)-1H-indol-2-yl)-1,3-dioxo-

Cat. No.: B12715914
CAS No.: 138349-46-9
M. Wt: 524.6 g/mol
InChI Key: JBWNPYNELPDCKB-UHFFFAOYSA-N
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Description

2H-Isoindole-2-hexanamide, 1,3-dihydro-N-(3,5-dimethyl-1-(4-nitrophenyl)-1H-indol-2-yl)-1,3-dioxo- is a complex organic compound that belongs to the class of isoindoles. Isoindoles are heterocyclic compounds containing a fused ring system with nitrogen. This compound is characterized by its unique structural features, including a hexanamide group, a nitrophenyl group, and an indole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Isoindole-2-hexanamide, 1,3-dihydro-N-(3,5-dimethyl-1-(4-nitrophenyl)-1H-indol-2-yl)-1,3-dioxo- typically involves multi-step organic reactions. The process may start with the preparation of the isoindole core, followed by the introduction of the hexanamide group and the nitrophenyl group. Common reagents used in these reactions include:

    Isoindole formation: This can be achieved through cyclization reactions involving suitable precursors.

    Hexanamide introduction: This step may involve amide bond formation using hexanoic acid derivatives and coupling reagents.

    Nitrophenyl group addition: Nitration reactions can be employed to introduce the nitrophenyl group.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

2H-Isoindole-2-hexanamide, 1,3-dihydro-N-(3,5-dimethyl-1-(4-nitrophenyl)-1H-indol-2-yl)-1,3-dioxo- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Halogenating agents, acids, and bases are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The nitrophenyl group may participate in electron transfer reactions, while the indole moiety can interact with biological receptors. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Isoindole derivatives: Compounds with similar isoindole cores but different substituents.

    Indole derivatives: Compounds with indole moieties and varying functional groups.

    Nitrophenyl compounds: Molecules containing nitrophenyl groups with different core structures.

Uniqueness

The uniqueness of 2H-Isoindole-2-hexanamide, 1,3-dihydro-N-(3,5-dimethyl-1-(4-nitrophenyl)-1H-indol-2-yl)-1,3-dioxo- lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

138349-46-9

Molecular Formula

C30H28N4O5

Molecular Weight

524.6 g/mol

IUPAC Name

N-[3,5-dimethyl-1-(4-nitrophenyl)indol-2-yl]-6-(1,3-dioxoisoindol-2-yl)hexanamide

InChI

InChI=1S/C30H28N4O5/c1-19-11-16-26-25(18-19)20(2)28(33(26)21-12-14-22(15-13-21)34(38)39)31-27(35)10-4-3-7-17-32-29(36)23-8-5-6-9-24(23)30(32)37/h5-6,8-9,11-16,18H,3-4,7,10,17H2,1-2H3,(H,31,35)

InChI Key

JBWNPYNELPDCKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2C)NC(=O)CCCCCN3C(=O)C4=CC=CC=C4C3=O)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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